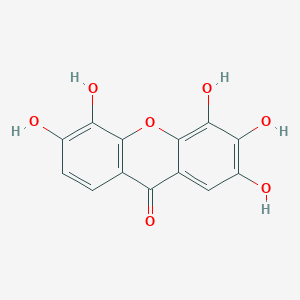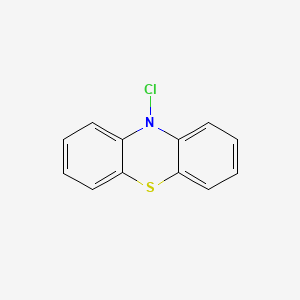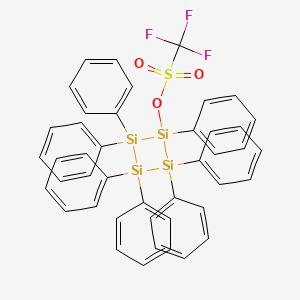![molecular formula C15H22O5 B15163226 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- CAS No. 143741-94-0](/img/structure/B15163226.png)
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is a complex organic compound with a unique structure that includes both alcohol and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective functionalization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-butanol: Shares a similar structure but lacks the acetyloxy and phenylmethoxy groups.
2-Methyl-2-butanol: Another related compound with a different substitution pattern on the butanol backbone.
Uniqueness
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
143741-94-0 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(2-hydroxy-3-methyl-3-phenylmethoxybutoxy)methyl acetate |
InChI |
InChI=1S/C15H22O5/c1-12(16)19-11-18-10-14(17)15(2,3)20-9-13-7-5-4-6-8-13/h4-8,14,17H,9-11H2,1-3H3 |
InChI Key |
XUCZTIVAGSLJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOCC(C(C)(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



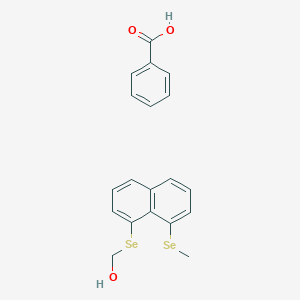
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
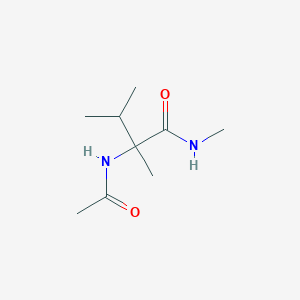
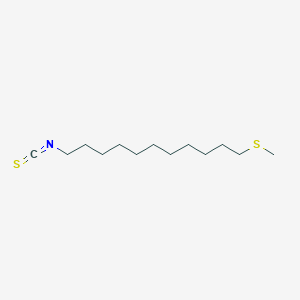

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
